Cas no 1541906-14-2 (2-cyclobutyl-3,3-dimethylbutanoic acid)
2-cyclobutyl-3,3-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyclobutyl-3,3-dimethylbutanoic acid
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- Inchi: 1S/C10H18O2/c1-10(2,3)8(9(11)12)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,11,12)
- InChI Key: SWIWSALVHVUKML-UHFFFAOYSA-N
- SMILES: C(C1CCC1)(C(=O)O)C(C)(C)C
2-cyclobutyl-3,3-dimethylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2569258-0.05g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 0.05g |
$344.0 | 2024-06-18 | |
| Enamine | EN300-2569258-0.1g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 0.1g |
$515.0 | 2024-06-18 | |
| Enamine | EN300-2569258-0.25g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 0.25g |
$735.0 | 2024-06-18 | |
| Enamine | EN300-2569258-0.5g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 0.5g |
$1158.0 | 2024-06-18 | |
| Enamine | EN300-2569258-1.0g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 1.0g |
$1485.0 | 2024-06-18 | |
| Enamine | EN300-2569258-2.5g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 2.5g |
$2912.0 | 2024-06-18 | |
| Enamine | EN300-2569258-5.0g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 5.0g |
$4309.0 | 2024-06-18 | |
| Enamine | EN300-2569258-10.0g |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 10.0g |
$6390.0 | 2024-06-18 | |
| 1PlusChem | 1P023SDX-50mg |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 50mg |
$487.00 | 2024-06-20 | |
| 1PlusChem | 1P023SDX-100mg |
2-cyclobutyl-3,3-dimethylbutanoic acid |
1541906-14-2 | 95% | 100mg |
$699.00 | 2024-06-20 |
2-cyclobutyl-3,3-dimethylbutanoic acid Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-cyclobutyl-3,3-dimethylbutanoic acid
Introduction to 2-cyclobutyl-3,3-dimethylbutanoic acid (CAS No. 1541906-14-2)
2-cyclobutyl-3,3-dimethylbutanoic acid, identified by the Chemical Abstracts Service registry number CAS No. 1541906-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclobutyl substituent and gem-dimethyl groups on the third carbon of the butanoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of 2-cyclobutyl-3,3-dimethylbutanoic acid consists of a rigid cyclobutyl ring attached to a four-carbon chain that terminates with a carboxylic acid functional group. The presence of two methyl groups at the third carbon position introduces steric hindrance and influences the compound's reactivity and solubility characteristics. These structural features are particularly relevant in medicinal chemistry, where precise control over molecular conformation and electronic properties is essential for optimizing biological activity.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-cyclobutyl-3,3-dimethylbutanoic acid, making it more accessible for research applications. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which allow for the precise introduction of the cyclobutyl moiety into the butanoic acid framework. These methods not only improve yield but also minimize byproduct formation, enhancing the overall quality of the final product.
The compound's utility extends beyond simple intermediates; it has been explored as a building block in the synthesis of more complex molecules with potential pharmacological significance. For instance, derivatives of 2-cyclobutyl-3,3-dimethylbutanoic acid have been investigated for their role in modulating enzyme activity and receptor binding interactions. Studies have suggested that the cycloalkyl group may enhance metabolic stability while maintaining favorable pharmacokinetic profiles, making it an attractive scaffold for drug design.
In the realm of drug discovery, 2-cyclobutyl-3,3-dimethylbutanoic acid has been incorporated into libraries of compounds screened for biological activity across various disease targets. Its structural motif has shown promise in interactions with enzymes involved in metabolic pathways, including those relevant to inflammation and pain management. Additionally, modifications to its carboxylic acid group have yielded derivatives with enhanced binding affinity to specific protein targets, suggesting its potential as a lead compound or key intermediate in the development of novel therapeutics.
The synthesis and application of 2-cyclobutyl-3,3-dimethylbutanoic acid also highlight the importance of computational chemistry in modern drug development. Molecular modeling studies have been instrumental in predicting how structural variations will influence biological activity, allowing researchers to rationally design analogs with improved properties. These computational approaches complement traditional experimental methods, accelerating the discovery process and reducing the time-to-market for new pharmaceuticals.
Furthermore, the environmental impact of producing 2-cyclobutyl-3,3-dimethylbutanoic acid has been a focus of recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and energy consumption. For example, biocatalytic methods using engineered enzymes have been explored as an alternative to traditional chemical transformations, offering a more eco-friendly approach to producing this valuable intermediate.
The versatility of 2-cyclobutyl-3,3-dimethylbutanoic acid is further demonstrated by its use in material science applications beyond pharmaceuticals. Its unique structural features make it a candidate for developing novel polymers and specialty chemicals with tailored properties. Researchers are investigating how incorporating this motif into polymer backbones can enhance material performance in areas such as adhesives, coatings, and advanced materials used in electronics.
In conclusion, 2-cyclobutyl-3,3-dimethylbutanoic acid (CAS No. 1541906-14-2) represents a significant compound with broad applications across multiple scientific disciplines. Its structural complexity and functional diversity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies for its production and utilization, 2-cyclobutyl-3,3-dimethylbutanoic acid is poised to play an increasingly important role in advancing both therapeutic innovation and material science development.
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